

Spectroscopic Profile of 2-Ethyl-4methylpiperidine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Ethyl-4-methylpiperidine

Cat. No.: B15243359

Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed predictive overview of the spectroscopic data for **2-Ethyl-4-methylpiperidine**. Due to a lack of directly available experimental data for this specific compound in publicly accessible databases, this report leverages spectral data from closely related analogues, including 2-ethylpiperidine, 2-methylpiperidine, and 4-methylpiperidine, to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted and reference spectroscopic data. The predictions for **2-Ethyl-4-methylpiperidine** are based on the additive effects of the substituent groups on the piperidine ring, drawing from the experimental data of the analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data



Compound	Chemical Shift (δ) ppm
2-Ethyl-4-methylpiperidine (Predicted)	
~0.9 (t, 3H, -CH ₂ CH ₃)	
~0.9 (d, 3H, -CH₃)	
~1.0-1.8 (m, piperidine ring protons)	
~1.3 (q, 2H, -CH ₂ CH ₃)	
~2.5-3.0 (m, piperidine ring protons adjacent to N)	
~2.6 (m, 1H, CH at C2)	-
	-
Variable (br s, 1H, NH)	
Reference: 2-Ethylpiperidine	A¹H NMR spectrum is available.[1]
Reference: 4-Methylpiperidine	A ¹H NMR spectrum is available.[2]

¹³C NMR Spectroscopy Data

Compound	Chemical Shift (δ) ppm
2-Ethyl-4-methylpiperidine (Predicted)	
~11 (-CH ₂ CH ₃)	_
~22 (-CH ₃)	_
~25 (-CH ₂ CH ₃)	_
~30-50 (piperidine ring carbons)	_
~55-60 (C2)	
Reference: 2-Ethylpiperidine	¹³ C NMR spectral data is available.[3]
Reference: 4-Methylpiperidine	¹³ C NMR spectral data is available.[4][5]

Infrared (IR) Spectroscopy



Compound	Wavenumber (cm⁻¹)	Assignment
2-Ethyl-4-methylpiperidine (Predicted)		
~3300-3400 (br)	N-H stretch	-
~2960-2850 (s)	C-H stretch (aliphatic)	
~1460 (m)	CH ₂ bend	
~1380 (m)	CH₃ bend	
~1100 (m)	C-N stretch	_
Reference: 2-Ethylpiperidine	IR spectral data is available.[3]	
Reference: 2-Methylpiperidine	IR spectral data is available.[6]	-
Reference: 4-Methylpiperidine	IR spectral data is available.[4]	-

Mass Spectrometry (MS)

Compound	Key Fragments (m/z)
2-Ethyl-4-methylpiperidine (Predicted)	
127 (M ⁺)	_
112 (M-CH ₃) ⁺	_
98 (M-C ₂ H ₅) ⁺	
Reference: 2-Ethylpiperidine	GC-MS data is available.[3]
Reference: 2-Methylpiperidine	Mass spectral data is available.[6][10]
Reference: 4-Methylpiperidine	GC-MS data is available.[4]

Experimental Protocols



While specific experimental protocols for **2-Ethyl-4-methylpiperidine** are not available, the following are generalized methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

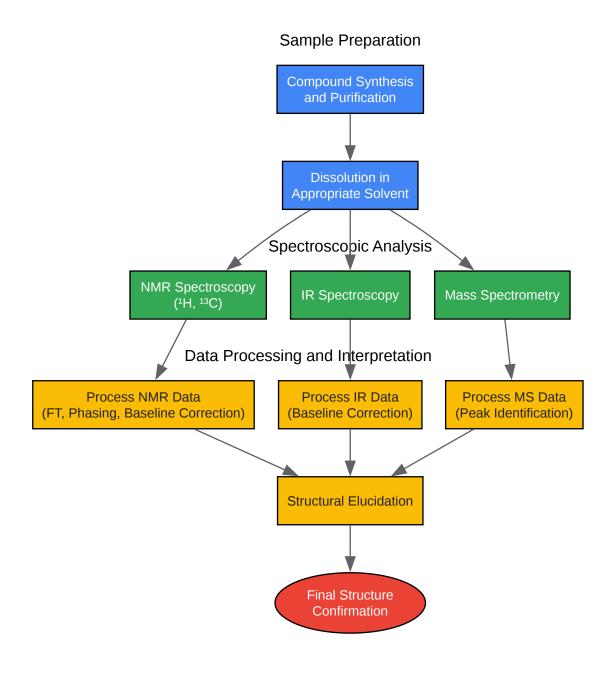
Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The compound, dissolved in a suitable solvent, would be injected into the GC. The separated compound would then be introduced into the mass spectrometer and ionized, typically by electron impact (EI). The resulting mass-to-charge ratios (m/z) of the fragments are detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.





Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. 2-Ethylpiperidine(1484-80-6) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Ethylpiperidine | C7H15N | CID 94205 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylpiperidine | C6H13N | CID 69381 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]
- 6. 2-Methylpiperidine | C6H13N | CID 7974 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylpiperidine [webbook.nist.gov]
- 8. 2-Methylpiperidine [webbook.nist.gov]
- 9. Piperidine, 4-methyl- [webbook.nist.gov]
- 10. 2-Methylpiperidine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15243359#spectroscopic-data-of-2-ethyl-4-methylpiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com